3-{3-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{3-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinazolinone core, which is known for its diverse biological activities. The presence of multiple fused rings and functional groups makes it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 6-methylpyrimidine derivatives with hexahydropyrrolo[3,4-c]pyrrole intermediates, followed by cyclization and functional group modifications . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{3-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper complexes
Solvents: Dimethyl sulfoxide (DMSO), ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{3-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{3-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of tyrosine kinases or other signaling proteins, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Pyrimidino[4,5-d][1,3]oxazine derivatives: Exhibiting anti-inflammatory and analgesic properties.
Uniqueness
3-{3-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, such as the combination of a quinazolinone core with a hexahydropyrrolo[3,4-c]pyrrole moiety.
Properties
IUPAC Name |
3-[3-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-15-8-20(24-13-23-15)27-9-16-11-28(12-17(16)10-27)21(29)6-7-26-14-25-19-5-3-2-4-18(19)22(26)30/h2-5,8,13-14,16-17H,6-7,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGQHKUHHOPXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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